molecular formula C25H22Cl2N2 B10923873 4-chloro-1-(2-chlorophenyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole

4-chloro-1-(2-chlorophenyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole

Cat. No.: B10923873
M. Wt: 421.4 g/mol
InChI Key: YWRYSENNNVTHFI-UHFFFAOYSA-N
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Description

4-chloro-1-(2-chlorophenyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This particular compound is characterized by its unique structure, which includes multiple chlorine and methyl groups attached to the phenyl rings.

Preparation Methods

The synthesis of 4-chloro-1-(2-chlorophenyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

4-chloro-1-(2-chlorophenyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-chloro-1-(2-chlorophenyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole has various scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-1-(2-chlorophenyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 4-chloro-1-(2-chlorophenyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole include other pyrazole derivatives with different substituents. These compounds may have similar chemical properties but differ in their biological activity and applications. For example, compounds like 1-phenyl-3-methyl-5-pyrazolone and 3,5-dimethyl-1-phenylpyrazole share structural similarities but have distinct uses and effects.

Properties

Molecular Formula

C25H22Cl2N2

Molecular Weight

421.4 g/mol

IUPAC Name

4-chloro-1-(2-chlorophenyl)-3,5-bis(3,4-dimethylphenyl)pyrazole

InChI

InChI=1S/C25H22Cl2N2/c1-15-9-11-19(13-17(15)3)24-23(27)25(20-12-10-16(2)18(4)14-20)29(28-24)22-8-6-5-7-21(22)26/h5-14H,1-4H3

InChI Key

YWRYSENNNVTHFI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(C(=NN2C3=CC=CC=C3Cl)C4=CC(=C(C=C4)C)C)Cl)C

Origin of Product

United States

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